molecular formula C18H20N2O4 B11483385 Benzamide, N,N'-1,4-butanediylbis(2-hydroxy- CAS No. 76218-89-8

Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-

Cat. No.: B11483385
CAS No.: 76218-89-8
M. Wt: 328.4 g/mol
InChI Key: WIKQEUHLUWLDPP-UHFFFAOYSA-N
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Description

Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) typically involves the reaction of benzamide derivatives with butanediyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzamide moiety allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) is unique due to its butanediyl bridge and hydroxyl groups, which confer distinct chemical and biological properties compared to other benzamide derivatives. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications .

Properties

CAS No.

76218-89-8

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-hydroxy-N-[4-[(2-hydroxybenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H20N2O4/c21-15-9-3-1-7-13(15)17(23)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22/h1-4,7-10,21-22H,5-6,11-12H2,(H,19,23)(H,20,24)

InChI Key

WIKQEUHLUWLDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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